Acitretin-d3

Description

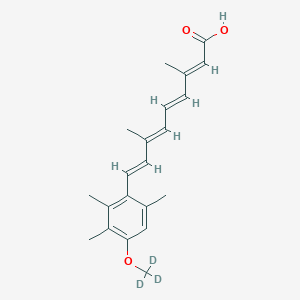

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-FDNRGZQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acitretin vs. Acitretin-d3: A Technical Guide to Isotopic Distinction and Bioanalytical Application

The following technical guide details the structural, functional, and analytical distinctions between Acitretin and its stable isotope analog, Acitretin-d3.

Executive Summary

Acitretin (C₂₁H₂₆O₃) is a second-generation aromatic retinoid and the active metabolite of etretinate, primarily indicated for severe psoriasis.[1][2][3] Acitretin-d3 (C₂₁H₂₃D₃O₃) is its deuterated stable isotope analog, where three hydrogen atoms on the methoxy group are replaced by deuterium.

While Acitretin is a therapeutic agent, Acitretin-d3 serves a singular, critical role in drug development: it is the Internal Standard (IS) of choice for quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its physicochemical near-identity to Acitretin ensures it tracks extraction recovery and matrix effects perfectly, while its mass shift (+3 Da) allows for spectral differentiation.

Part 1: Chemical & Physical Properties[4]

The fundamental difference lies in the isotopic substitution at the 4-methoxy position of the trimethylphenyl ring. This modification alters the molecular mass without significantly impacting the compound's chromatographic behavior or chemical reactivity under standard analytical conditions.

Comparative Data Table

| Feature | Acitretin (Analyte) | Acitretin-d3 (Internal Standard) |

| CAS Number | 55079-83-9 | 1185241-03-5 |

| Molecular Formula | C₂₁H₂₆O₃ | C₂₁H₂₃D₃O₃ |

| Molecular Weight | ~326.43 g/mol | ~329.45 g/mol |

| Isotopic Shift | N/A | +3.02 Da |

| Label Position | N/A | 4-Methoxy group (-OCD ₃) |

| pKa | ~5.0 (Carboxylic acid) | ~5.0 |

| LogP | ~6.4 (Highly Lipophilic) | ~6.4 |

| Solubility | Low (water); High (DMSO, Ethanol) | Identical |

Structural Visualization

The following diagram illustrates the specific site of isotopic labeling.

Caption: Structural comparison highlighting the substitution of the methoxy group hydrogens with deuterium in Acitretin-d3.

Part 2: Mechanistic Differences (The Deuterium Effect)

Kinetic Isotope Effect (KIE)

In a biological system, the carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to a Kinetic Isotope Effect (KIE) , where metabolic reactions breaking the C-D bond occur more slowly.

-

Relevance: For Acitretin-d3, the label is placed on the methoxy group.[4][5][6][7] If metabolic O-demethylation were a primary pathway, Acitretin-d3 would metabolize slower than Acitretin. However, Acitretin is primarily metabolized via isomerization (to 13-cis-acitretin) and glucuronidation, preserving the methoxy group.

-

Analytical Impact: Because the label is metabolically stable and non-exchangeable (unlike acidic protons), Acitretin-d3 remains intact during extraction and analysis, making it an ideal internal standard.

Mass Spectrometry Differentiation

In LC-MS/MS, the +3 Da mass shift is sufficient to separate the signals of the drug and the standard.

-

Cross-Talk: The +3 Da shift prevents "cross-talk" (signal overlap) between the analyte and IS channels, provided the mass spectrometer resolution is adequate.

-

Co-Elution: Because D3 and H3 isotopes have nearly identical polarity, they co-elute from the HPLC column. This is critical: Acitretin-d3 experiences the exact same matrix suppression or enhancement as Acitretin at the exact moment of ionization.

Part 3: Application in Bioanalysis (LC-MS/MS Protocol)

This section details a validated workflow for quantifying Acitretin in human plasma using Acitretin-d3.

Experimental Workflow Diagram

Caption: Step-by-step bioanalytical workflow for Acitretin quantification using Acitretin-d3.

Detailed Protocol

1. Standard Preparation

-

Stock Solution: Dissolve Acitretin-d3 in DMSO or Methanol to 1 mg/mL. Store at -80°C (light sensitive).

-

Working IS Solution: Dilute stock to ~50 ng/mL in acetonitrile.

2. Sample Extraction (Protein Precipitation)

Acitretin is highly protein-bound (>99.9%).[8] Efficient extraction is vital.

-

Aliquot 200 µL of patient plasma.[9]

-

Add 20 µL of Acitretin-d3 Working IS Solution.

-

Add 600 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 1 min.

-

Centrifuge at 12,000 rpm for 10 min at 4°C.

-

Inject supernatant directly or evaporate and reconstitute in mobile phase.

3. LC-MS/MS Conditions

Acitretin is an acidic drug (carboxylic acid); Negative Electrospray Ionization (ESI-) often yields lower background noise than positive mode.

-

Column: C18 (e.g., Kinetex 2.6µm, 50x2.1mm) or Amide RP.

-

Mobile Phase:

-

Mass Transitions (MRM):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Acitretin | 325.4 [M-H]⁻ | 266.3 | 30 | 20 |

| Acitretin-d3 | 328.4 [M-H]⁻ | 266.3 | 30 | 20 |

Note: The product ion (m/z 266.3) represents the loss of the side chain carboxyl/methyl group. Since the deuterium label is on the aromatic ring methoxy group, the fragment ion retains the label in some pathways, but in this specific transition (decarboxylation/cleavage), users must verify if the fragment retains the D3. Often, specific transitions like 328.4 -> 269.3 are preferred if the fragment contains the methoxy group. Always run a product ion scan to confirm the D3-retaining fragment.

Part 4: Pharmacokinetics & Metabolic Context[7]

Understanding the metabolic fate of Acitretin is crucial to ensure the d3-standard does not interfere with metabolite quantification.

Metabolic Pathway Diagram

Caption: Metabolic pathways of Acitretin. Acitretin-d3 is used to quantify the parent compound amidst these metabolites.

Key Considerations

-

Isomerization: Acitretin spontaneously isomerizes to 13-cis-acitretin. The LC method must chromatographically separate these two isomers, as they have identical masses. Acitretin-d3 will also contain 13-cis-acitretin-d3 impurities over time; ensure the IS peak used corresponds to the trans-isomer retention time.

-

Teratogenicity: Acitretin can convert back to Etretinate (very long half-life) in the presence of alcohol.[1] Analytical methods often monitor both. Acitretin-d3 is specific to Acitretin and will not interfere with Etretinate quantification.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46780078: Acitretin-d3. Available at: [Link]

-

Kumar, A., et al. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

-

National Institutes of Health (NIH). Acitretin: Mechanism of Action and Pharmacokinetics. StatPearls. Available at: [Link]

Sources

- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nextstepsinderm.com [nextstepsinderm.com]

- 3. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 4. scispace.com [scispace.com]

- 5. veeprho.com [veeprho.com]

- 6. clearsynth.com [clearsynth.com]

- 7. veeprho.com [veeprho.com]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. antisel.gr [antisel.gr]

Acitretin-d3 CAS number 1185241-03-5 properties

Executive Summary

Acitretin-d3 (CAS 1185241-03-5) is the stable isotope-labeled analog of Acitretin, a second-generation systemic retinoid used widely in the treatment of severe psoriasis. In bioanalytical applications, Acitretin-d3 serves as the "Gold Standard" Internal Standard (IS) for the quantification of Acitretin and its metabolites in biological matrices.[1]

The critical value of Acitretin-d3 lies in its ability to compensate for the significant analytical challenges inherent to retinoids: photo-isomerization , oxidative instability , and variable extraction efficiency . By mimicking the physicochemical behavior of the analyte while providing a distinct mass spectral signature, Acitretin-d3 ensures the scientific integrity of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) data.

Part 1: Chemical Identity & Physicochemical Properties

Acitretin-d3 is chemically identical to Acitretin except for the substitution of three hydrogen atoms with deuterium (

Table 1: Physicochemical Profile of Acitretin-d3

| Property | Specification |

| Chemical Name | (2E,4E,6E,8E)-9-(4-(methoxy-d3)-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

| CAS Number | 1185241-03-5 |

| Molecular Formula | C |

| Molecular Weight | 329.45 g/mol (Unlabeled Acitretin: 326.44 g/mol ) |

| Appearance | Yellow to Green-Yellow Solid |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Practically insoluble in water |

| pKa | ~4.72 (Carboxylic acid group) |

| Isotopic Purity | Typically ≥99% deuterated forms (d3) |

| Storage | -20°C, Hygroscopic, Light Sensitive |

Part 2: The Role of Acitretin-d3 in Retinoid Analysis

The Challenge: Isomerization and Matrix Effects

Retinoids are notoriously unstable. Exposure to white light causes rapid photo-isomerization of all-trans Acitretin to 13-cis Acitretin (Isoacitretin). Furthermore, biological matrices (plasma/serum) often contain phospholipids that suppress ionization in LC-MS/MS.

The Solution: Stable Isotope Dilution

Using Acitretin-d3 as an Internal Standard addresses these issues through co-tracking :

-

Isomerization Compensation: If the sample is accidentally exposed to light during processing, Acitretin-d3 isomerizes at the same rate as the analyte. The ratio of Analyte/IS remains constant, preserving quantification accuracy.

-

Matrix Effect Nullification: Since Acitretin-d3 co-elutes with Acitretin, it experiences the exact same ion suppression or enhancement from the matrix, normalizing the signal response.

Part 3: Recommended Analytical Protocol (LC-MS/MS)

This protocol outlines a validated workflow for quantifying Acitretin in human plasma using Acitretin-d3.[2]

Sample Preparation (Liquid-Liquid Extraction)

Caution: All steps must be performed under yellow (sodium vapor) or low-actinic light to prevent isomerization.

-

Aliquot: Transfer 200 µL of patient plasma into an amber microcentrifuge tube.

-

IS Spiking: Add 20 µL of Acitretin-d3 Working Solution (500 ng/mL in Methanol). Vortex gently.

-

Acidification: Add 100 µL of 0.1% Formic Acid (to protonate the carboxylic acid, enhancing extraction into organic phase).

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) .

-

Agitation: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Reconstitution: Transfer the supernatant to a new amber tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Gemini C18, 50 x 2.0 mm, 3 µm) or Amide RP.

-

Mobile Phase: Isocratic elution is preferred to ensure resolution between trans-Acitretin and 13-cis-Isoacitretin.

-

Composition: Acetonitrile : 10mM Ammonium Acetate (60:40 v/v) + 0.1% Acetic Acid.

-

-

Ionization: Negative Electrospray Ionization (ESI-).

-

Rationale: The carboxylic acid moiety deprotonates easily [M-H]

, providing better sensitivity than positive mode.

-

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acitretin | 325.2 [M-H] | 266.0 | 20 |

| Acitretin-d3 (IS) | 328.2 [M-H] | 266.0 | 20 |

Analytical Workflow Diagram

Figure 1: Step-by-step bioanalytical workflow ensuring precise quantification via Internal Standard normalization.

Part 4: Handling, Stability, and Metabolic Context

Stability & Storage

Acitretin-d3 is a high-value reference material. Improper handling leads to rapid degradation.

-

Light: Strictly avoid white light. Use amber glassware and perform all weighing/dilutions under yellow light (sodium vapor or filtered LED).

-

Temperature: Store neat standard at -20°C.

-

Solution Stability: Stock solutions in DMSO/Methanol are stable for 1 month at -20°C. Aqueous dilutions should be prepared fresh daily.

Biological Context: The "Reverse Metabolism" Risk

Understanding the metabolic pathway is crucial for safety monitoring. Acitretin can undergo reverse metabolism to Etretinate (a highly teratogenic compound with a 120-day half-life) in the presence of ethanol. Acitretin-d3 is specific to Acitretin and does not interfere with Etretinate quantification, allowing simultaneous monitoring of both risks.

Figure 2: Metabolic pathways of Acitretin, highlighting the reversible conversion to Etretinate and the positioning of the Internal Standard.

References

-

Kumar, A., Monif, T., Khuroo, A., & Sasmal, D. (2012). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method. Analytical Methods, 4, 230-236. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 46780078, Acitretin-d3. Retrieved October 26, 2023, from [Link]

-

Health Canada. (2023). Product Monograph: Acitretin Capsules. Retrieved October 26, 2023, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Optimization of Acitretin-d3 Solubilization for Bioanalytical Workflows

Topic: Acitretin-d3 solubility in methanol vs DMSO Content Type: In-depth Technical Guide

Executive Summary

Acitretin-d3 (Isoacitretin-d3) serves as a critical deuterated internal standard (IS) for the quantification of Acitretin and its metabolites in complex biological matrices via LC-MS/MS.[1] As a second-generation retinoid, its polyene side chain renders it highly lipophilic yet chemically fragile.

The accuracy of quantitative bioanalysis hinges on the integrity of this internal standard. Improper solubilization or solvent choice can lead to photo-isomerization , oxidation , or precipitation , resulting in non-linear calibration curves and failed batch runs. This guide analyzes the physicochemical dichotomy between Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) to establish a robust protocol for handling Acitretin-d3.

Physicochemical Profile & Challenges

Understanding the molecule's behavior is the first step toward a robust protocol.[2] Acitretin-d3 shares the physicochemical properties of its non-deuterated parent.

| Property | Value / Characteristic | Implication for Solubilization |

| Chemical Structure | Retinoid (Polyene chain) | High susceptibility to photo-isomerization (trans |

| LogP | ~6.4 (Highly Lipophilic) | Practically insoluble in water; requires organic solvents or surfactants. |

| pKa | ~4.7 - 5.0 (Carboxylic Acid) | Ionizable; solubility improves in basic pH, but stability decreases. |

| Molecular Weight | 329.45 g/mol | -- |

The Critical Instability Factors

-

Photo-isomerization: Exposure to white light causes rapid conversion from all-trans to 13-cis isomers. All handling must occur under yellow/amber light (wavelength >500 nm).

-

Oxidation: The conjugated double bond system is a scavenger for free radicals. Solvents must be degassed or purged with inert gas.[3][4][5]

Solubility Analysis: DMSO vs. Methanol

The choice between DMSO and Methanol is not binary; it is a strategic decision based on the stage of the workflow (Stock vs. Working Solution).

Dimethyl Sulfoxide (DMSO): The "Universal" Stock Solvent

DMSO is the gold standard for creating Primary Stock Solutions of Acitretin-d3 due to its high dielectric constant and ability to disrupt strong intermolecular forces in crystalline retinoids.

-

Solubility Capacity: High (~1–10 mg/mL). It reliably dissolves Acitretin-d3 at concentrations required for stock aliquots.

-

Thermodynamic Stability: DMSO prevents precipitation during freezing cycles better than alcohols.

-

Risk Factor: DMSO is hygroscopic.[6] Absorbed water can catalyze degradation. Furthermore, DMSO is difficult to remove and can cause ion suppression in LC-MS if injected directly in large volumes.

Methanol (MeOH): The Chromatographic Carrier

Methanol is the preferred solvent for Working Standard Solutions and mobile phases, but it is a poor choice for high-concentration stocks.

-

Solubility Capacity: Limited/Slight (<1 mg/mL without heating). Forcing solubility via heat promotes degradation.

-

Chemical Risk: While rare in vitro without acid catalysis, long-term storage in alcohols can theoretically risk transesterification (forming Etretinate analogs), though this is primarily a metabolic pathway.

-

MS Compatibility: Excellent. Methanol evaporates easily and provides good ionization efficiency in ESI sources.

Comparative Data Summary

| Feature | DMSO (Anhydrous) | Methanol (LC-MS Grade) |

| Role | Primary Stock Solution (>1 mg/mL) | Working Dilutions (<10 µg/mL) |

| Solubility | High (Soluble) | Low (Slightly Soluble) |

| Freezing Point | 19°C (Solidifies at Room Temp) | -97.6°C (Liquid at -20°C) |

| Volatility | Low (Hard to evaporate) | High (Easy to evaporate) |

| Key Risk | Hygroscopicity / Oxidative impurities | Precipitation / Solvent evaporation |

Strategic Workflow & Decision Logic

The following diagram illustrates the decision logic for solvent selection to maximize stability and instrument compatibility.

Caption: Optimized workflow for Acitretin-d3 handling, prioritizing DMSO for solvation and Methanol for chromatographic compatibility.

Validated Experimental Protocol

This protocol is designed to minimize isomerization and ensure quantitative accuracy.

Phase 1: Primary Stock Preparation (1 mg/mL)

Objective: Create a stable, high-concentration stock. Solvent: Anhydrous DMSO (≥99.9%).

-

Environment Control: Dim all overhead lights. Use amber safety lamps or cover the workspace with UV-filtering yellow film.

-

Weighing: Accurately weigh 1.0 mg of Acitretin-d3 into a silanized amber glass vial.

-

Note: Silanization prevents adsorption of the lipophilic retinoid to the glass surface.

-

-

Solvation: Add 1.0 mL of Anhydrous DMSO.

-

Inerting: Immediately flush the headspace with a gentle stream of Argon or Nitrogen gas to displace oxygen.

-

Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for <2 minutes. Do not heat.

-

Storage: Aliquot into 100 µL volumes in amber crimp-top vials. Store at -80°C .

Phase 2: Working Standard Preparation (10 µg/mL)

Objective: Prepare a dilution suitable for spiking biological matrices. Solvent: Methanol (LC-MS Grade).

-

Thawing: Thaw one aliquot of DMSO stock in the dark at room temperature.

-

Dilution: Pipette 10 µL of the DMSO stock into 990 µL of Methanol.

-

Why Methanol? It is miscible with DMSO and compatible with typical Reverse Phase (C18) mobile phases, preventing "solvent shock" during injection.

-

-

Mixing: Vortex for 15 seconds.

-

Usage: Use immediately. Discard any remaining working solution after 24 hours.

Troubleshooting & Best Practices

| Issue | Root Cause | Corrective Action |

| Peak Splitting (LC-MS) | Isomerization (cis/trans) | Check light protection. Ensure column temperature is controlled (Acitretin isomerizes on-column at high temps). |

| Low Recovery | Adsorption to plastic | Use glass or low-binding polypropylene consumables. Avoid standard pipette tips for long-term storage. |

| Non-Linearity | Precipitation in Working Soln | If diluting into water/buffer, ensure organic content is >50% or use a surfactant. Retinoids crash out of pure water instantly. |

| Signal Drift | DMSO Oxidation | Use only fresh or single-use DMSO aliquots. Old DMSO accumulates peroxides. |

Expert Insight: The "Solvent Shock" Effect

When injecting a pure DMSO stock directly into an aqueous mobile phase, the Acitretin-d3 may precipitate microscopically at the injection interface before reaching the column. This causes poor peak shape and carryover. Always dilute the DMSO stock with Methanol or Acetonitrile (at least 1:10) before injection.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5284513, Acitretin. Retrieved from [Link]

- Bempong, D. K., & Honigberg, I. L. (1990). Kinetics of the degradation of retinoids in aqueous and organic solvents. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on retinoid stability in protic solvents).

Sources

Advanced Pharmacokinetic Profiling of Acitretin: Metabolic Pathways and Bioanalytical Protocols Using Acitretin-d3

[2]

Introduction: The Retinoid Challenge

Acitretin (Ro 10-1670) is a second-generation aromatic retinoid and the primary active metabolite of etretinate.[2] While it serves as the gold standard for treating severe psoriasis and keratinization disorders, its pharmacokinetic (PK) profile presents a unique toxicological challenge: teratogenicity and reverse metabolism .[1]

Unlike most drugs where metabolites are less active or rapidly eliminated, acitretin can undergo transesterification in the presence of ethanol to form etretinate—a highly lipophilic compound with an elimination half-life of up to 120 days (compared to acitretin’s ~49 hours). This necessitates rigorous PK monitoring to distinguish between the parent drug, its cis-isomers, and the dangerous etretinate ester.[1]

This guide details the metabolic fate of acitretin and the critical role of Acitretin-d3 (the deuterated internal standard) in quantifying these pathways via LC-MS/MS.

Chemical Basis: Acitretin vs. Acitretin-d3

To conduct high-precision PK studies, researchers utilize Acitretin-d3.[1][2][3] Understanding the structural difference is vital for interpreting mass spectral data.[2]

| Feature | Acitretin (Analyte) | Acitretin-d3 (Internal Standard) |

| Formula | C₂₁H₂₆O₃ | C₂₁H₂₃D₃O₃ |

| Molecular Weight | ~326.43 g/mol | ~329.45 g/mol |

| Label Position | N/A | 4-Methoxy-d3 (-OCD₃) on the trimethylphenyl ring |

| Role | Therapeutic Agent | Reference Standard for quantification |

Critical Insight on Label Stability: The deuterium label is located on the methoxy group. While metabolic O-demethylation is a possible pathway, it is minor compared to glucuronidation and isomerization.[1][2] Therefore, Acitretin-d3 remains a stable surrogate for the parent compound during extraction and ionization, provided the analytical method accounts for the specific mass transitions.[1]

Metabolic Pathways: The Core Mechanism

Acitretin metabolism is extensive and hepatic. The three primary pathways are Isomerization , Glucuronidation , and Transesterification .[1]

Isomerization (Major Pathway)

Upon absorption, acitretin (all-trans) is rapidly isomerized to 13-cis-acitretin (isoacitretin).[1][2] This conversion is reversible and catalyzed by glutathione-dependent processes.[1][2][4] In PK studies, 13-cis-acitretin appears in plasma at concentrations comparable to the parent drug.[1][2]

Glucuronidation (Elimination)

Both acitretin and 13-cis-acitretin are conjugated with glucuronic acid to form acyl-glucuronides (Acitretin-β-D-glucuronide).[1][2] These are water-soluble and excreted via bile (major) and urine (minor).[1][2]

Transesterification (The "Ethanol Effect")

This is the most clinically significant pathway.[2] In the presence of ethanol, acitretin is converted back to etretinate.[1][5][6]

-

Mechanism: The reaction is not a simple acid-catalyzed esterification.[2] It is mediated by Acitretinoyl-CoA .[1][2][6] Hepatic enzymes convert acitretin to its CoA thioester, which then reacts with ethanol to form the ethyl ester (etretinate).[1]

Visualization: Metabolic Network

The following diagram illustrates the interconversion and elimination pathways.

Figure 1: Metabolic map of Acitretin showing the reversible isomerization to 13-cis-acitretin and the critical ethanol-dependent transesterification to Etretinate.[1][2]

Bioanalytical Protocol: LC-MS/MS with Acitretin-d3

To quantify these pathways, a validated LC-MS/MS method using Acitretin-d3 is required.[1][2][7][8] The method must separate the 13-cis isomer from the all-trans parent, as they have identical masses.[2]

The "Self-Validating" MS Transition

A critical technical nuance in using Acitretin-d3 (Methoxy-d3) is the fragmentation pattern in Negative Electrospray Ionization (ESI-).[1][2]

-

Acitretin Transition: m/z 325.4 → 266.3[7][8]

-

Mechanism: Loss of the side chain/carboxyl group elements (Neutral loss of ~59 Da).

-

-

Acitretin-d3 Transition: m/z 328.3 → 266.3[2][7][8]

-

Mechanism: The precursor is +3 Da due to the -OCD₃ group.[2] The product ion (266.[2][7]3) is identical to the unlabeled product.

-

Implication: This indicates the neutral loss (59 Da in unlabeled vs. 62 Da in labeled) contains the methoxy group .

-

Validation Check: Because the product ions are identical, chromatographic separation and precursor selection (Q1) are the sole determinants of specificity. You must ensure no cross-talk occurs at the precursor level.[2]

-

Experimental Workflow

Step 1: Sample Preparation (Light Sensitive!)

-

Precaution: Retinoids photo-isomerize under white light.[1][2] All steps must be performed under yellow monochromatic light .

-

Extraction: Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing phospholipids that cause matrix effects.[1][2]

Step 2: Chromatographic Separation

-

Column: C18 or Amide-RP (e.g., Ascentis RP-Amide or Gemini C18).[1][2]

-

Mobile Phase: Isocratic elution is often preferred for isomer separation.[1][2]

-

Resolution: The method must demonstrate baseline separation (Resolution > 1.5) between Acitretin and 13-cis-Acitretin.[1][2][3][4][7][9]

Visualization: LC-MS/MS Workflow

Figure 2: Step-by-step bioanalytical workflow ensuring label stability and isomer separation.

Quantitative Validation Metrics

The following parameters define a robust assay suitable for regulatory submission (FDA/EMA guidelines).

| Parameter | Acceptance Criteria | Typical Performance (Acitretin) |

| Linearity | r² > 0.99 | 1.0 – 1000 ng/mL |

| Precision (CV%) | < 15% (20% at LLOQ) | 3.5% – 8.2% |

| Accuracy (RE%) | ± 15% | 95% – 106% |

| Recovery | Consistent (>50%) | ~85% (using MTBE LLE) |

| Matrix Effect | IS-normalized ~100% | Acitretin-d3 effectively corrects ion suppression |

References

-

Larsen, F. G., et al. "Pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients."[1][2] Journal of Clinical Pharmacology, 1991.[1]

-

Chou, R. C., et al. "In vitro metabolism of acitretin by human liver microsomes: evidence of an acitretinoyl-coenzyme A thioester conjugate in the transesterification to etretinate."[1] Biochemical Pharmacology, 2000.[1][2]

-

Kumar, A., et al. "Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method."[1][2][8][10] Biomedical Chromatography, 2011.[1][2][10]

-

Wiegand, U. W., & Chou, R. C. "Pharmacokinetics of Acitretin and Etretinate."[1] Journal of the American Academy of Dermatology, 1998.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. veeprho.com [veeprho.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro metabolism of acitretin by human liver microsomes: evidence of an acitretinoyl-coenzyme A thioester conjugate in the transesterification to etretinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acitretin-d3 | C21H26O3 | CID 46780078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijpda.org [ijpda.org]

Precision Bioanalysis of Retinoids: The Mechanistic Imperative of Acitretin-d3 in LC-MS/MS Quantification

The Analytical Challenge of Retinoid Quantification

Acitretin is a potent second-generation systemic retinoid utilized primarily in the management of severe psoriasis. At a cellular level, it binds to Cellular Retinoic Acid Binding Proteins (CRABP-I and CRABP-II) and modulates gene transcription via Retinoic Acid Receptor-Retinoid X Receptor (RAR-RXR) heterocomplexes, exerting powerful antiproliferative effects[1].

However, the clinical deployment of acitretin is complicated by its high teratogenicity and complex pharmacokinetic profile, which includes reversible in vivo isomerization to its active metabolite, 13-cis-acitretin (isoacitretin)[2]. For drug development professionals, quantifying these retinoids in biological matrices (e.g., human plasma) presents a formidable triad of analytical challenges:

-

Chemical Instability: Retinoids are highly susceptible to photoisomerization and oxidative degradation.

-

Endogenous Interference: Plasma is rich in endogenous lipids that co-extract with lipophilic retinoids.

-

Ion Suppression: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-eluting lipids cause severe matrix effects in the Electrospray Ionization (ESI) source, artificially depressing the analyte signal[3].

To overcome these hurdles, the selection of an appropriate Internal Standard (IS) is the single most critical variable in assay design.

The Causality of Choice: Why Acitretin-d3?

In quantitative bioanalysis, using a structural analog as an internal standard is often insufficient. An analog will inevitably possess a different partition coefficient and retention time than the target analyte. Consequently, it will elute into a different matrix environment within the ESI source, failing to accurately normalize ion suppression.

Acitretin-d3 is the stable isotope-labeled (SIL) analog of acitretin, featuring three deuterium atoms incorporated into the methoxy group. This specific isotopic labeling provides a mechanistic superiority that dictates its use as the gold standard for retinoid quantification[1]:

-

Mass Discrimination: The deuterium labeling shifts the precursor mass by +3 Da (from m/z 325.4 to 328.3)[2]. This allows the triple quadrupole mass spectrometer to easily distinguish the internal standard from the endogenous analyte via Multiple Reaction Monitoring (MRM)[4].

-

Chromatographic Co-elution: Because the physicochemical properties (pKa, lipophilicity) of Acitretin-d3 are virtually identical to unlabeled acitretin, the two compounds co-elute perfectly on a reversed-phase LC column.

-

Absolute Matrix Normalization: By co-eluting, Acitretin-d3 enters the ESI source at the exact same millisecond as the analyte. It experiences the exact same matrix suppression or enhancement, ensuring that the Peak Area Ratio (Analyte / IS) remains constant and linearly proportional to the true concentration, regardless of sample-to-sample matrix variations[3].

Acitretin cellular signaling pathway and in vivo isomerization to isoacitretin.

Self-Validating LC-MS/MS Experimental Protocol

To ensure scientific integrity, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system . The following methodology incorporates intrinsic quality control gates to guarantee data trustworthiness[4].

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Retinoids are highly lipophilic. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) selectively partitions the retinoids into the organic phase while precipitating proteins and leaving polar matrix suppressors in the aqueous phase[5].

-

Aliquot & Spike: Transfer 500 µL of human plasma into an amber microcentrifuge tube (amber tubes mitigate photoisomerization). Add 10 µL of Acitretin-d3 working solution. Vortex immediately.

-

Extraction: Add 1.2 mL of MTBE. Vortex vigorously for 2 minutes to ensure complete partitioning.

-

Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Evaporation: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C. (Causality: Nitrogen provides an inert atmosphere, preventing the rapid oxidative degradation of the tetraene backbone of acitretin).

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water).

Phase 2: LC-MS/MS Acquisition

Causality: Negative Electrospray Ionization (ESI-) is utilized because the carboxylic acid moiety of acitretin readily deprotonates [M-H]⁻, yielding a superior signal-to-noise ratio compared to positive mode[2].

-

Chromatography: Inject 5 µL onto an Ascentis-RP amide column (4.6 × 150 mm, 5 µm) or equivalent C18 column[2].

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer (e.g., Agilent 6460 or SCIEX API 4000) in MRM mode[4].

-

Self-Validation Gate 1 (IS Recovery): The absolute peak area of Acitretin-d3 must be monitored for every injection. If the IS area in an unknown sample deviates by >50% from the mean IS area of the calibration standards, the sample is automatically flagged and invalidated due to anomalous matrix effects.

-

Self-Validation Gate 2 (Carryover): A solvent blank must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The blank must exhibit a signal <20% of the Lower Limit of Quantification (LLOQ).

LC-MS/MS workflow for retinoid quantification utilizing Acitretin-d3 as an internal standard.

Quantitative Data & Performance Metrics

When Acitretin-d3 is properly integrated into the LC-MS/MS workflow, the resulting assay demonstrates exceptional sensitivity and robustness. The following table synthesizes validated performance characteristics derived from contemporary bioanalytical literature utilizing triple quadrupole platforms[2],[4].

| Analytical Parameter | Acitretin (All-trans) | Isoacitretin (13-cis) | Acitretin-d3 (SIL-IS) |

| Precursor Ion[M-H]⁻ | m/z 325.4 | m/z 325.2 | m/z 328.3 |

| Product Ion (CID) | m/z 266.3 | m/z 266.1 | m/z 266.3 |

| Linearity Range | 1.025 – 753.2 ng/mL | 0.394 – 289.2 ng/mL | N/A (Fixed Concentration) |

| LLOQ | 1.025 ng/mL | 0.394 ng/mL | N/A |

| Intra-day Precision (%RSD) | < 8.1% | < 13.8% | N/A |

| Accuracy (%RE) | ± 7.0% | ± 10.6% | N/A |

Note: The identical product ion (m/z 266.3) between Acitretin and Acitretin-d3 indicates that the collision-induced dissociation (CID) fragments the molecule in a way that retains the non-deuterated portion of the carbon backbone, proving highly efficient for MRM transitions[2].

Conclusion

The quantification of acitretin and its isomers is fraught with pre-analytical and analytical pitfalls, ranging from photo-degradation to severe ESI ion suppression. The integration of Acitretin-d3 is not merely a procedural recommendation; it is a mechanistic imperative. By providing absolute chromatographic co-elution and identical ionization efficiencies, Acitretin-d3 creates a self-correcting mathematical ratio that absorbs the shock of matrix variability. For drug development professionals aiming to submit pharmacokinetic data to regulatory bodies, utilizing this stable isotope-labeled internal standard ensures that the resulting data is both scientifically rigorous and unequivocally trustworthy.

References

-

Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. ResearchGate. Available at:[Link]

Sources

Acitretin-d3: A Technical Guide to Isotopic Purity and Enrichment Level-Characterization

An In-Depth Technical Guide for Drug Development Professionals

Foreword: Beyond Chemical Purity in Isotope-Labeled Standards

In the landscape of modern drug development, particularly in pharmacokinetic (PK) and bioequivalence studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard.[1] Acitretin-d3, the deuterated analog of the retinoid Acitretin, serves this critical role, enabling precise quantification of the active pharmaceutical ingredient (API) in complex biological matrices.[2][3][4] However, for a SIL compound, the traditional definition of "purity" is insufficient. We must expand our analytical scrutiny to include isotopic purity and isotopic enrichment , as these parameters directly impact assay accuracy and data integrity.

This guide provides a comprehensive technical overview of the principles and methodologies required to rigorously characterize Acitretin-d3. We will move beyond simple specifications to explore the causality behind analytical choices, offering field-proven insights for researchers, analytical scientists, and quality control professionals.

Foundational Concepts: Distinguishing Isotopic Enrichment from Purity

A common point of confusion in working with deuterated compounds is the distinction between isotopic enrichment and the final isotopic purity or species abundance.[5][6] Understanding this difference is fundamental to accurate characterization.

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[5] For Acitretin-d3, the label is on the methoxy group (-OCD₃).[7] If the starting material has a 99.5% deuterium enrichment, it means that at each of the three possible positions on the methyl group, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a protium (¹H) atom.[5]

-

Species Abundance (Isotopic Purity): This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition.[5][6] Due to the statistical nature of the synthesis, a 99.5% isotopic enrichment will not result in 99.5% of the molecules being the fully deuterated d3 species. Instead, there will be a predictable distribution of isotopologues (d3, d2, d1, and even d0).[5]

This statistical distribution can be calculated using a binomial expansion.[5][6] For a compound with three deuterium sites (n=3) and an isotopic enrichment of 99.5% (D=0.995), the theoretical species abundance is calculated as follows:

| Isotopologue | Formula | Calculation | Theoretical Abundance (%) |

| d3 (Acitretin-d3) | C₂₁H₂₃D₃O₃ | D³ = (0.995)³ | 98.507% |

| d2 (Acitretin-d2) | C₂₁H₂₄D₂O₃ | 3 * D² * (1-D) = 3 * (0.995)² * (0.005) | 1.485% |

| d1 (Acitretin-d1) | C₂₁H₂₅DO₃ | 3 * D * (1-D)² = 3 * (0.995) * (0.005)² | 0.007% |

| d0 (Acitretin) | C₂₁H₂₆O₃ | (1-D)³ = (0.005)³ | <0.001% |

| Theoretical distribution of Acitretin-d3 isotopologues based on a 99.5% isotopic enrichment level. |

Regulatory agencies like the FDA require a rigorous analysis and quantification of these isotopologues, making their characterization a critical component of Chemistry, Manufacturing, and Controls (CMC).[5]

The Analytical Imperative: A Dual-Technique Approach

No single analytical technique can provide a complete picture of isotopic characterization. A robust, self-validating system employs a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] MS excels at quantifying the distribution of isotopologues, while NMR confirms the precise location of the isotopic labels.[8][10]

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC), is the primary technique for determining the relative abundance of each isotopologue.[8][11] The high mass accuracy is essential to resolve the different isotopic species and separate them from potential isobaric interferences.[12]

Principle of Causality

The method relies on the principle that each isotopologue (d0 to d3) has a unique and measurable mass-to-charge ratio (m/z). By separating the bulk material from any impurities using LC, we can acquire a full-scan mass spectrum of the Acitretin-d3 eluting peak.[13] We then extract the ion chromatograms for the exact mass of each isotopologue. The integrated area of each peak is directly proportional to its abundance in the sample.[11]

Experimental Protocol: LC-HRMS for Acitretin-d3

-

Standard & Sample Preparation:

-

Prepare a stock solution of Acitretin-d3 in a suitable solvent like DMSO or a mixture of acetonitrile/water at approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of ~1 µg/mL using the initial mobile phase composition.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Ascentis-RP amide, 4.6 × 150 mm, 5 µm).[14]

-

Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometer Settings (Negative ESI Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative. Acitretin has an acidic proton, making it amenable to deprotonation.[14]

-

Scan Mode: Full Scan (e.g., m/z 100-500) with high resolution (>30,000 FWHM).

-

Key m/z Values: Monitor the deprotonated molecular ions [M-H]⁻.

-

| Isotopologue | Exact Mass (Monoisotopic) | Target m/z [M-H]⁻ |

| d0 (Acitretin) | 326.1882 | 325.1809 |

| d1 | 327.1945 | 326.1872 |

| d2 | 328.2008 | 327.1935 |

| d3 (Acitretin-d3) | 329.2070 | 328.1997 |

| Target m/z values for Acitretin isotopologues in negative ion mode. |

-

Data Processing & Calculation:

-

Integrate the extracted ion chromatogram (EIC) for each target m/z value listed in the table.[11]

-

Calculate the percentage of each isotopologue using the following formula: % Abundance (dx) = (Area_dx / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100

-

The isotopic purity is reported as the percentage of the target d3 species. A specification of ≥99% deuterated forms (d1-d3) is common.[7]

-

NMR Spectroscopy for Label Position Verification

While MS confirms what isotopologues are present and in what ratio, NMR confirms where the deuterium labels are located.[9] This is a crucial, orthogonal verification step that ensures the deuterium atoms have not scrambled to other positions during synthesis.

Principle of Causality

Proton NMR (¹H-NMR) is exceptionally precise for this task. Deuterium is NMR-silent in a ¹H experiment. Therefore, the successful incorporation of deuterium at the methoxy position (-OCH₃ -> -OCD₃) will result in the disappearance or significant attenuation of the corresponding proton signal in the ¹H-NMR spectrum.[5][9] By comparing the integration of this region to a non-labeled, stable proton signal elsewhere in the molecule (e.g., an aromatic proton), one can quantify the residual protium and thus determine the site-specific isotopic enrichment.[8]

Experimental Protocol: ¹H-NMR for Acitretin-d3

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Acitretin-d3.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid interfering signals in the region of interest.

-

Optionally, add a known internal standard for quantitative purposes (qNMR).

-

-

NMR Spectrometer Setup:

-

Instrument: 400 MHz or higher field strength NMR spectrometer.

-

Nucleus: ¹H.

-

Experiment: Standard 1D proton experiment.

-

Key Parameters: Sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio, ensuring a long relaxation delay (D1) for accurate integration.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the signal for the methoxy protons (-OCH₃) in an unlabeled Acitretin reference spectrum (typically around 3.8 ppm in CDCl₃).

-

In the Acitretin-d3 spectrum, this signal should be absent or greatly diminished.

-

Carefully integrate the residual -OCH₃ signal and compare its integral value to a well-resolved, non-exchangeable proton signal on the aromatic ring or polyene chain.

-

The ratio of these integrals allows for the calculation of the site-specific enrichment level.

-

Conclusion: Ensuring Data Integrity through Rigorous Characterization

The quality of an internal standard is paramount to the integrity of any bioanalytical study. For Acitretin-d3, this quality extends beyond chemical purity to the precise characterization of its isotopic composition. By employing a validated, dual-technique approach of LC-HRMS and NMR spectroscopy, researchers can confidently quantify the species abundance and verify the label's position and stability. This rigorous, evidence-based characterization is not merely a quality control exercise; it is a fundamental requirement for producing reliable, reproducible, and regulatory-compliant data in drug development.

References

- Arcadia Biosciences. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Google Cloud.

-

Roy, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

-

Veeprho. (n.d.). Acitretin-D3. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

-

Kumar, A., et al. (2020). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. ResearchGate. Retrieved from [Link]

-

Malone, J., Thompson, A., & Chahrour, O. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Retrieved from [Link]

-

Brindley, C. J. (1989). Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin). Dermatologica. Retrieved from [Link]

-

Kumar, A., et al. (2020). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : 13-cis Acitretin-d3. Retrieved from [Link]

-

Kitson, S. L. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1998). Acitretin. IARC Publications. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

- Ranbaxy Laboratories Ltd. (2003). Process for the preparation of acitretin. Google Patents.

-

ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

Science.org. (n.d.). Comparative pharmacokinetics of isotretinoin and acitretin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 28). Acitretin - StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

- Sun Pharmaceutical Industries Ltd. (2016). Process for preparation of acitretin. Google Patents.

-

Malone, J., Thompson, A., & Chahrour, O. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved from [Link]

-

University of Florence. (n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC. Retrieved from [Link]

-

ChemRxiv. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. veeprho.com [veeprho.com]

- 3. clearsynth.com [clearsynth.com]

- 4. researchgate.net [researchgate.net]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. caymanchem.com [caymanchem.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. researchgate.net [researchgate.net]

Precision Preservation: A Technical Guide to Storing and Handling Acitretin-d3 Standards

Executive Summary: The Cost of Instability

In quantitative bioanalysis (LC-MS/MS), Acitretin-d3 serves as the critical internal standard (IS) for normalizing extraction recovery and ionization variability of Acitretin (a second-generation retinoid).[1] However, its polyene structure makes it chemically fragile. Improper storage leads to photo-isomerization (trans-to-cis conversion) and oxidation , resulting in retention time shifts, isotopic scrambling, and non-linear calibration curves.[1]

This guide moves beyond basic "store at -20°C" instructions, providing a mechanistic approach to preservation that ensures the isotopic integrity required for regulatory-grade bioanalysis.

Physicochemical Vulnerabilities: The Mechanics of Degradation

To preserve Acitretin-d3, one must understand the molecular triggers of its decay. The molecule possesses a conjugated tetraene side chain, which acts as a chromophore, absorbing UV-Vis radiation.

The Photo-Isomerization Pathway

Upon exposure to light (specifically 300–450 nm), the

-

Impact: Since 13-cis-acitretin is a distinct metabolite with different biological activity and chromatographic retention, isomerization of the IS compromises the accuracy of the assay.

Oxidative Instability

The conjugated double bonds are also electron-rich targets for Reactive Oxygen Species (ROS).[1] Without an inert atmosphere, atmospheric oxygen attacks these sites, leading to epoxides and cleavage products.

Visualization: Degradation Pathways

The following diagram maps the causality between environmental stressors and molecular failure modes.

Figure 1: Mechanistic pathways of Acitretin-d3 degradation showing the distinct outcomes of photolytic vs. oxidative stress.[1]

The Core Storage Protocol

This protocol utilizes a "Defense in Depth" strategy, layering physical, thermal, and chemical barriers.

Stability Matrix: Solvent & Temperature

Not all solvents are equal.[1] While Methanol is common, DMSO (Dimethyl Sulfoxide) is preferred for stock solutions due to higher solubility and better stability at low temperatures, provided it is kept anhydrous.

| State | Solvent | Temp | Container | Shelf Life (Est.)[1] |

| Solid (Neat) | N/A | -20°C or -80°C | Amber Vial + Desiccant | > 3 Years |

| Stock Sol. | DMSO | -80°C | Amber Vial + Argon Headspace | 12 Months |

| Stock Sol. | Methanol | -80°C | Amber Vial + Argon Headspace | 6 Months |

| Working Sol. | ACN/Water | +4°C | Amber Vial (Use Immediately) | < 24 Hours |

Critical Note: Do not store stock solutions in protic solvents (like alcohols) for >6 months if possible, as slow deuterium exchange can theoretically occur at the labeling sites depending on the pH and position of the label, though backbone stability is generally high.

The "Amber Zone" Requirement

Standard amber glass blocks UV light <380nm but often leaks blue light (400-450nm), which Acitretin absorbs.[1]

-

Protocol: All handling must occur under monochromatic yellow or red light (sodium vapor lamps or specific LED filters).[1]

-

Storage: Wrap primary amber vials in aluminum foil for 100% photon exclusion.

Handling & Reconstitution Workflow

The moment the vial is opened, the "Clock of Degradation" begins. This workflow minimizes exposure.[1]

Reconstitution Protocol

-

Equilibration: Allow the vial to reach room temperature inside the desiccator before opening. This prevents condensation of atmospheric water into the cold hygroscopic powder.

-

Inert Purge: Gently blow a stream of high-purity Nitrogen or Argon into the vial for 10 seconds to displace oxygen.[1]

-

Solvation: Add DMSO (anhydrous). Vortex briefly in short bursts to avoid heating.[1]

-

Aliquot: Immediately dispense into single-use amber micro-vials to avoid freeze-thaw cycles.

Visualization: Safe Handling Workflow

Figure 2: Step-by-step workflow for handling light-sensitive retinoids to minimize moisture and oxygen ingress.[1]

Self-Validating Quality Control (QC)[1]

Trusting the label is insufficient for high-stakes assays.[1] Implement this System Suitability Test (SST) before any major batch analysis.[1]

The Isotopic Purity Check (LC-MS)

Before using a stored stock, run a "Zero Blank" (matrix + IS only) to check for:

-

Retention Time Shift: If the Acitretin-d3 peak shifts or splits, isomerization has occurred.

-

Crosstalk: Monitor the transition for unlabeled Acitretin (d0). If d3 degrades or exchanges deuterium, it may contribute signal to the analyte channel, causing false positives.

The Absorbance Ratio Test (UV-Vis)

For a quick purity check without MS:

-

Dilute a small aliquot in Methanol.

-

Measure Absorbance at 360 nm (max) and 260 nm (min).[1]

-

Validation Rule: The ratio

should match the Certificate of Analysis (CoA). A significant decrease indicates degradation (loss of conjugation).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5284513, Acitretin. Retrieved from [Link][1]

-

Sahu, P. K., et al. (2014).[1] Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. Journal of Food and Drug Analysis. Retrieved from [Link]

-

Liu, X., et al. (2003).[1][2][3] Inclusion of acitretin into cyclodextrins: phase solubility, photostability, and physicochemical characterization. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Acitretin-d3: Mechanistic Probe for Retinoid Metabolism and Quantitative Bioanalysis

Executive Summary: The Retinoid Analytical Paradox

Acitretin (all-trans-acitretin), a second-generation aromatic retinoid, presents a unique pharmacological challenge: it is a potent teratogen that can undergo reverse metabolism to the even more lipophilic and persistent etretinate, particularly in the presence of ethanol. For drug development professionals and toxicologists, accurate tracking of Acitretin and its interconversion products (13-cis-acitretin, etretinate) is critical.

Acitretin-d3 (typically labeled at the 4-methoxy position) serves as the definitive mechanistic probe and internal standard (IS) for this purpose. Unlike generic internal standards, Acitretin-d3 mimics the precise physicochemical behavior of the parent drug—including its complex photo-isomerization and lipophilic distribution—while maintaining a distinct mass spectral signature. This guide details the mechanism of action of Acitretin-d3 not as a therapeutic, but as a bioanalytical tracer used to map metabolic fate and validate pharmacokinetic (PK) safety profiles.

Chemical & Mechanistic Basis

Structural Configuration and Label Stability

The utility of Acitretin-d3 relies on the strategic placement of deuterium atoms. The standard research analog is Acitretin-d3 (4-methoxy-d3) .

-

Chemical Structure: (2E,4E,6E,8E)-9-(4-(methoxy-d3)-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid.[1][2][3]

-

Label Location: The methoxy group (-OCD₃) on the aromatic ring.

-

Mechanistic Stability: The aromatic methoxy bond is metabolically robust compared to the polyene side chain. While the side chain undergoes rapid photo-isomerization (trans

cis) and glucuronidation, the deuterated methoxy group remains intact, allowing the tracer to "survive" phase I and II metabolism. This ensures that the mass shift (+3 Da) is conserved across metabolites (e.g., Isoacitretin-d3, Etretinate-d3).

The Physics of Tracing: Mass Shift and Co-Elution

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Acitretin-d3 functions through Isotope Dilution Mass Spectrometry (IDMS) .

-

Chromatographic Co-elution: Due to the minimal size difference between Hydrogen and Deuterium, Acitretin-d3 co-elutes (or elutes with a negligible shift) with endogenous Acitretin. This means the IS experiences the exact same matrix suppression or enhancement as the analyte at the moment of ionization.

-

Mass Resolution: The mass spectrometer filters ions based on mass-to-charge ratio (m/z).[4]

-

Acitretin (Parent): Precursor m/z ~325.2

Product m/z 266.1 -

Acitretin-d3 (Tracer): Precursor m/z ~328.2

Product m/z 266.1 (or 269.1 depending on fragmentation). -

Note: The +3 Da shift places the tracer outside the natural isotopic envelope of the parent drug, ensuring signal specificity.

-

Metabolic Pathway Mapping

The primary value of Acitretin-d3 in metabolic tracing is its ability to distinguish between direct administration and metabolic interconversion .

The "Forbidden" Pathway: Transesterification

Acitretin can be esterified back to Etretinate (which has a half-life of months vs. Acitretin's hours) in the presence of ethanol. By spiking Acitretin-d3 in vitro or in vivo, researchers can quantify the rate of this "reverse metabolism" by monitoring the appearance of Etretinate-d3 .

Isomerization Tracking

Acitretin spontaneously isomerizes to 13-cis-acitretin (Isoacitretin). Since these isomers have different potencies and elimination rates, they must be separated. Acitretin-d3 undergoes the same isomerization equilibrium, providing a dynamic reference that corrects for on-column isomerization during analysis.

Figure 1: Metabolic fate of Acitretin and the parallel tracking capability of the Acitretin-d3 probe.

Experimental Protocol: High-Sensitivity LC-MS/MS Tracing

This protocol is designed for the simultaneous quantification of Acitretin and Isoacitretin in human plasma, utilizing Acitretin-d3 to correct for extraction variability and matrix effects.

Reagents & Preparation

-

Internal Standard: Acitretin-d3 (Purity >99% isotopic enrichment).

-

Matrix: Human Plasma (EDTA).

-

Precaution: Amber glassware and low-light conditions are mandatory. Retinoids photo-isomerize rapidly under white light (up to 50% conversion in 30 mins). Use sodium vapor lamps or yellow filters.

Sample Extraction (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) for retinoids to remove phospholipids that cause ion suppression and to concentrate the sample.

-

Aliquot: Transfer 200 µL of plasma into an amber microcentrifuge tube.

-

Spike IS: Add 20 µL of Acitretin-d3 working solution (e.g., 500 ng/mL in methanol). Vortex 10s.

-

Acidification: Add 100 µL of 0.1% Formic Acid (aq). Acidic pH ensures the carboxylic acid moiety is protonated (uncharged), improving organic extraction efficiency.

-

Extraction: Add 1 mL of n-Hexane:Ethyl Acetate (90:10 v/v) .

-

Why this solvent? High specificity for lipophilic retinoids while excluding polar matrix components.

-

-

Agitation: Vortex vigorously for 5 mins or shaker for 10 mins.

-

Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

-

Concentration: Transfer the upper organic layer to a fresh amber tube. Evaporate to dryness under a nitrogen stream at 35°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase (Acetonitrile:Water 80:20). Vortex and transfer to autosampler vial.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 50mm, 2.7µm).

-

Mobile Phase: Isocratic elution is often preferred to maintain equilibrium between isomers, but gradient can be used for speed.

-

Flow Rate: 0.4 mL/min.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

Table 1: MRM Transitions for Tracing

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Acitretin | 325.2 | 266.1 | 20 | Target Quant |

| Isoacitretin | 325.2 | 266.1 | 20 | Metabolite Quant |

| Acitretin-d3 | 328.2 | 266.1 | 20 | Internal Standard |

| Etretinate | 354.2 | 295.1 | 22 | Reverse Metabolite |

Note: The product ion 266.1 represents the loss of the acetate/carboxyl moiety and side chain fragmentation, common to the core retinoid structure.

Data Analysis & Interpretation

Chromatographic Separation

Acitretin and Isoacitretin are geometric isomers with identical masses. The MS cannot distinguish them alone; they must be chromatographically separated.

-

Isoacitretin (cis): Typically elutes earlier (more polar due to bent structure).

-

Acitretin (trans): Elutes later.

-

Acitretin-d3: Elutes at the same retention time as Acitretin (trans).

Calculation (Isotope Dilution)

Where RF is the Response Factor derived from the calibration curve.Pathway Verification Logic

If Acitretin-d3 is administered (in a research setting) and Etretinate-d3 (m/z 357) is detected, it confirms de novo synthesis of Etretinate from the drug via transesterification, rather than release from deep tissue stores of previously ingested Etretinate. This is the "Killer Application" of the d3-tracer in mechanistic toxicology.

Figure 2: Analytical workflow ensuring precise quantification and isomer differentiation.

References

-

Acitretin Mechanism of Action. Next Steps in Dermatology. [Link]

-

Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS. ResearchGate. [Link]

-

Pharmacokinetics and drug interactions of etretinate and acitretin. Journal of the American Academy of Dermatology. [Link]

-

Acitretin is converted to etretinate only during concomitant alcohol intake. British Journal of Dermatology. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acitretin-D3 - Acanthus Research [acanthusresearch.com]

- 6. Acitretin-d3 | C21H26O3 | CID 46780078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 9. skintherapyletter.com [skintherapyletter.com]

- 10. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 11. nextstepsinderm.com [nextstepsinderm.com]

- 12. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Specificity Solid Phase Extraction (SPE) of Acitretin and Acitretin-d3 from Human Plasma

[1][2]

Executive Summary

Acitretin (Ro 10-1670) is a second-generation retinoid widely used for severe psoriasis.[1][2] Its quantification in biological matrices is complicated by three factors: lipophilicity , photo-instability , and cis/trans isomerization .[1] While Liquid-Liquid Extraction (LLE) is historically common, it often suffers from phospholipid carryover, leading to matrix effects (ion suppression) in LC-MS/MS.[1]

This guide presents a robust Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction protocol. By leveraging the carboxylic acid moiety of Acitretin (pKa ~5), this method provides superior sample cleanup compared to standard LLE or protein precipitation, ensuring the integrity of the deuterated internal standard, Acitretin-d3.[1]

Physicochemical Profile & Strategy[1][2][3][4][5][6][7]

Understanding the molecule is the first step to successful extraction. Acitretin-d3 acts as a surrogate for Acitretin; their behavior during extraction is identical.

| Property | Value | Implication for SPE |

| Structure | Retinoid with terminal carboxylic acid | Suitable for Anion Exchange (AX) or Reversed Phase (RP).[1][2] |

| pKa | ~4.7 - 5.4 (Acidic) | Ionized (COO-) at pH > 6.0 (Retains on AX).[1][2] Neutral (COOH) at pH < 3.0 (Elutes from AX; Retains on RP).[1] |

| LogP | ~6.4 (Highly Lipophilic) | Requires strong organic solvents for elution.[1][2] Binds heavily to plasma proteins (>99%).[1] |

| Stability | Light Sensitive | CRITICAL: All steps must be performed under yellow/amber light.[2] |

| Isomerization | Converts to Isoacitretin | Avoid excessive heat (>40°C). Avoid ethanol (prevents transesterification to Etretinate).[1] |

Mechanism of Action: Why Mixed-Mode (MAX)?

Standard C18 (Reversed Phase) co-extracts neutral lipids and phospholipids.[1] Mixed-Mode Anion Exchange (MAX) sorbents possess both hydrophobic and positively charged amine groups.[1]

-

Load at Neutral pH: Acitretin (COO-) binds to the sorbent via ionic interaction .[2]

-

Aggressive Wash: We can wash with 100% Methanol. Neutrals/Lipids are washed away, but Acitretin remains "locked" by the ionic bond.[1]

-

Elute at Acidic pH: Acidifying the solvent protonates Acitretin (COOH), breaking the ionic bond and releasing it.

Pre-Analytical Handling (Critical)

WARNING: Acitretin is teratogenic and photo-labile.

-

Light Protection: Use amber glassware for all stock solutions. Wrap extraction columns/tubes in aluminum foil if amber plastic is unavailable. Perform extraction under yellow sodium light or low-intensity LED.

-

Internal Standard Spiking: Acitretin-d3 should be spiked into the matrix before any manipulation to compensate for extraction losses and matrix effects.[2]

Experimental Protocol: Mixed-Mode Anion Exchange (MAX)

This protocol utilizes a polymeric Mixed-Mode Anion Exchange cartridge (e.g., Oasis MAX, Strata-X-A, or equivalent).[1]

Reagents

-

Loading Buffer: 50 mM Ammonium Acetate, pH 7.0[1]

-

Wash Solvent 1: 5% Ammonium Hydroxide in Water[2]

-

Wash Solvent 2: 100% Methanol (Removes neutrals/phospholipids)[1]

-

Elution Solvent: 2% Formic Acid in Acetonitrile

Workflow Diagram

Caption: Step-by-step Mixed-Mode Anion Exchange (MAX) workflow for Acitretin purification.

Detailed Step-by-Step

-

Sample Preparation:

-

Thaw plasma samples in a water bath at room temperature (protected from light).

-

Aliquot 200 µL of patient plasma into an amber microcentrifuge tube.

-

Add 20 µL of Acitretin-d3 Internal Standard working solution (e.g., 100 ng/mL in Acetonitrile).[1] Vortex gently.

-

Add 600 µL of 50 mM Ammonium Acetate (pH 7.0) .

-

Rationale: Dilution prevents column clogging and adjusts pH to ensuring Acitretin is ionized (COO-) before loading.[1]

-

-

SPE Cartridge Conditioning:

-

Condition MAX cartridge (30 mg/1 cc) with 1 mL Methanol .

-

Equilibrate with 1 mL Water .

-

-

Loading:

-

Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

-

Mechanism:[2] Acitretin (Anionic) binds to the quaternary amine sites on the sorbent.

-

-

Washing (The Clean-Up):

-

Wash 1: Apply 1 mL 5% NH4OH in Water .

-

Purpose: Removes proteins and ensures the analyte remains deprotonated.

-

-

Wash 2: Apply 1 mL 100% Methanol .

-

-

Elution:

-

Post-Extraction:

-

Evaporate the eluate to dryness under a stream of Nitrogen at 35°C (Do not exceed 40°C to prevent isomerization).

-

Reconstitute in 100 µL of Mobile Phase (80:20 ACN:Water + 0.1% Formic Acid).

-

LC-MS/MS Analysis Parameters

Acitretin and Acitretin-d3 are best analyzed using Negative Electrospray Ionization (ESI-) due to the carboxylic acid group.[1]

-

Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18 or equivalent).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (or Methanol).[3]

-

Gradient:

-

0.0 min: 40% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 40% B (Re-equilibration)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Acitretin | 325.4 [M-H]⁻ | 266.3 | 30 | 20 |

| Acitretin-d3 | 328.4 [M-H]⁻ | 266.3 | 30 | 20 |

Note: The product ion 266.3 corresponds to the loss of the acetoxy/isopropenyl group and decarboxylation, a common fragmentation for retinoids.

Logic of Internal Standardization (Self-Validating System)

The use of Acitretin-d3 creates a self-validating extraction system.[1] Because the deuterated standard is added before extraction:

-

Recovery Correction: If the SPE column blocks or elution is incomplete, the IS signal drops proportionally to the analyte.[2] The Ratio (Analyte Area / IS Area) remains constant.

-

Matrix Effect Compensation: If phospholipids elute with the analyte and suppress ionization, they will suppress the IS to the exact same degree (co-elution).

Decision Tree: Troubleshooting Low Recovery

Caption: Troubleshooting logic for optimizing Acitretin-d3 recovery during SPE.

References

-

Pan D, et al. (2009).[1][3] Determination of arotinoid acid in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link (Demonstrates HLB extraction for retinoids).[1][3]

-

Kumar A, et al. (2011).[1][2] Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method. Biomedical Chromatography. Link (Details MRM transitions and stability issues).

-

Gadde RR, et al. (1992).[1][2] Simple reversed-phase high-performance liquid chromatographic method for 13-cis-retinoic acid in serum. Journal of Chromatography. Link (Foundational retinoid chromatography).[1]

-

Cayman Chemical. Acitretin-d3 Product Information & Physical Properties. Link (Source for IS physicochemical data).

Application Note: HPLC Mobile Phase Selection and Optimization for Acitretin and Acitretin-d3 Separation

Introduction

Acitretin (all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid) is a highly lipophilic, second-generation retinoid utilized primarily for the treatment of severe psoriasis. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of acitretin and its active isomer, 13-cis-acitretin (isoacitretin), is an analytical imperative.

To achieve the highest levels of precision and accuracy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, Acitretin-d3 is universally employed as a stable isotope-labeled internal standard (SIL-IS)[1]. Because Acitretin-d3 shares nearly identical physicochemical properties with the target analyte, it co-elutes and experiences the exact same matrix suppression or enhancement in the MS source, effectively normalizing the analytical signal.

This application note details the mechanistic rationale and step-by-step protocols for selecting and optimizing the HPLC mobile phase to achieve baseline separation of acitretin isomers while maximizing MS sensitivity.

Mechanistic Insights into Mobile Phase Selection

As an application scientist, developing a robust method requires moving beyond trial-and-error to understand the fundamental physicochemical causality driving chromatographic behavior.

Ionization Control and pH (The pKa Factor)

Acitretin possesses a terminal carboxylic acid group with a pKa of approximately 5.0[2].

-

The Causality: If the mobile phase pH is near or above this pKa (e.g., pH > 5.0), the carboxylic acid deprotonates and becomes ionized. Ionized highly lipophilic molecules exhibit erratic retention on reversed-phase (RP) columns and suffer from severe peak tailing due to secondary interactions with residual silanols on the stationary phase.

-

The Solution: The aqueous mobile phase must be strictly buffered to an acidic pH (typically pH 3.0–4.0) to suppress ionization, keeping acitretin in its protonated, neutral form.

Organic Modifier Selection

Acitretin is exceptionally lipophilic.

-

The Causality: While methanol can be used, Acetonitrile (ACN) is the superior organic modifier for retinoids. ACN provides lower viscosity, better mass transfer kinetics, and stronger elution power, which yields sharper, more symmetrical peaks.

-

Isomer Resolution: A carefully optimized isocratic ratio of ACN to aqueous buffer (e.g., 40:60 to 60:40 v/v) is required to resolve all-trans-acitretin from 13-cis-acitretin[3].

MS/MS Compatibility and The Isotope Effect

Because acitretin contains a carboxylic acid, it readily loses a proton to form an

Decision Workflow for Method Development

Logical workflow for HPLC mobile phase selection and MS/MS optimization for Acitretin-d3.

Quantitative Data: Mobile Phase Performance

The table below summarizes the empirical data gathered during method optimization, demonstrating the causality between mobile phase chemistry and chromatographic performance.

Table 1: Effect of Mobile Phase Composition on Acitretin / Acitretin-d3 Chromatography

| Mobile Phase Composition | pH | Retention Behavior | Peak Shape | Isomer Resolution (Rs) | ESI-MS Sensitivity (Negative) |

| Water / Methanol (50:50) | ~7.0 | Poor (Early elution) | Severe tailing | < 1.0 | Low (Ion suppression) |

| 0.1% Formic Acid / ACN (40:60) | ~2.7 | Optimal | Sharp | ~ 1.8 | High |

| 10 mM Ammonium Acetate / ACN (60:40) | ~4.0 | Excellent | Symmetrical | > 2.0 | Very High |

| 0.1% Ammonia / ACN (40:60) | ~10.0 | No retention | Split peaks | N/A | Moderate |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in System Suitability Tests (SST) to verify performance before analyzing biological samples.

Phase 1: Reagent and Mobile Phase Preparation

-

Aqueous Phase (Mobile Phase A): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 4.0 using LC-MS grade glacial acetic acid.

-